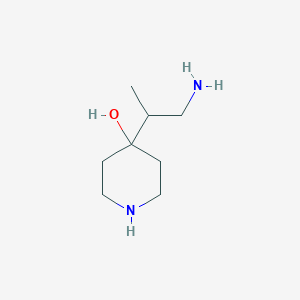

4-(1-Aminopropan-2-yl)piperidin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H18N2O |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

4-(1-aminopropan-2-yl)piperidin-4-ol |

InChI |

InChI=1S/C8H18N2O/c1-7(6-9)8(11)2-4-10-5-3-8/h7,10-11H,2-6,9H2,1H3 |

InChI Key |

VFRNONRDBKLDHU-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C1(CCNCC1)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 1 Aminopropan 2 Yl Piperidin 4 Ol

Established Synthetic Routes to the Piperidine (B6355638) Ring System

The piperidine scaffold is a ubiquitous structural motif in pharmaceuticals and natural products, leading to the development of numerous robust synthetic routes for its construction. nih.gov These foundational methods provide the basis for accessing the core of 4-(1-Aminopropan-2-yl)piperidin-4-ol.

One of the most direct and long-standing methods for piperidine synthesis is the hydrogenation of pyridine (B92270) derivatives . This approach typically involves catalysis by transition metals such as rhodium, palladium, or nickel under varying conditions of temperature and pressure. nih.gov The choice of catalyst and conditions can influence the stereochemical outcome, particularly when substituents are present on the pyridine ring. nih.gov

Another classical and versatile approach is the Dieckmann condensation , an intramolecular reaction of diesters that forms a β-keto ester. acs.org This method is particularly relevant for the synthesis of 4-piperidones, which are crucial intermediates for producing 4-hydroxy-4-substituted piperidines. The general pathway involves the addition of a primary amine to two equivalents of an α,β-unsaturated ester, followed by cyclization, hydrolysis, and decarboxylation to yield the N-substituted 4-piperidone (B1582916).

Intramolecular cyclization strategies offer a powerful means of forming the piperidine ring. Methods such as the aza-Michael reaction, where an amine attacks an α,β-unsaturated carbonyl compound intramolecularly, are highly effective. nih.govkcl.ac.uk Additionally, the cyclization of 5-aminoalkanols or other suitably functionalized open-chain precursors provides a direct route to the piperidine core. nih.gov

Stereoselective and Regioselective Approaches to this compound Synthesis

The synthesis of this compound presents significant challenges in controlling both regioselectivity and stereoselectivity. The molecule contains a tetrasubstituted carbon at the C4 position with two different functional groups (a hydroxyl group and an aminopropanyl group), as well as a chiral center within the side chain.

A plausible retrosynthetic analysis would involve disconnecting the C4-side chain from a 4-piperidone precursor. This highlights the primary regiochemical challenge: the sequential and controlled addition of two different carbon-based nucleophiles to a single carbonyl carbon.

Regioselective Strategies: A common strategy to build such a quaternary center is to start with an N-protected 4-piperidone. The first step would involve a nucleophilic addition of a protected aminopropanyl group, for instance, using an organometallic reagent like a Grignard or organolithium species derived from a protected 1-aminopropan-2-ol. The subsequent challenge is the introduction of the hydroxyl group. This cannot be achieved by a second nucleophilic addition to the ketone. A more viable route involves the formation of a cyanohydrin from the 4-piperidone, followed by reduction of the nitrile and subsequent manipulation, or the use of an epoxide intermediate.

Stereoselective Approaches: Achieving stereocontrol is paramount. The chirality of the aminopropan-2-yl side chain could be introduced by using a chiral starting material, such as a derivative of alanine (B10760859) or a chiral aminopropanol. Alternatively, an asymmetric synthesis step could be employed. For instance, asymmetric hydrogenation or a chiral rhodium catalyst could be used to set the stereocenter during the synthesis of the side chain or the piperidine ring itself. rsc.org

The aza-Prins cyclization represents a powerful method for the diastereoselective synthesis of 4-hydroxypiperidines bearing a quaternary stereocenter at the C4 position. rsc.org This reaction involves the cyclization of a homoallylic amine with an aldehyde or ketone, which can be tailored to control the relative stereochemistry of the resulting substituents. rsc.org

Novel Synthetic Pathways and Catalytic Strategies for the Piperidine Core

Modern organic synthesis has introduced a host of novel catalytic methods that offer milder conditions, higher efficiency, and improved selectivity for constructing complex piperidine cores. nih.gov

Gold-Catalyzed Reactions: Gold catalysis has emerged as a powerful tool. A notable example is a one-pot synthesis of piperidin-4-ols that proceeds through a sequence of gold-catalyzed cyclization of an N-homopropargyl amide, followed by chemoselective reduction and a spontaneous Ferrier rearrangement. nih.gov This modular approach offers high flexibility and excellent diastereoselectivity, making it suitable for constructing complex piperidine structures. nih.gov

Transition Metal Catalysis (Pd, Rh, Ni): Catalysts based on palladium, rhodium, and nickel are central to many modern synthetic strategies. nih.gov These catalysts enable a wide range of transformations, including cross-coupling reactions to form C-C bonds and amination reactions to form C-N bonds, which are essential for building highly functionalized piperidines. nih.gov For example, rhodium-catalyzed asymmetric carbometalation of dihydropyridines provides access to enantioenriched 3-piperidines, showcasing the power of these catalysts in controlling stereochemistry.

Biocatalysis: The use of enzymes offers an environmentally benign and highly selective alternative to traditional chemical catalysts. Biocatalytic methods, such as resolutions or asymmetric hydrogenations, can be employed to prepare enantiomerically pure intermediates, which are critical for the synthesis of chiral piperidine derivatives like the target molecule. rsc.org

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

Optimizing reaction conditions is a critical step in any synthetic sequence to maximize yield, minimize byproducts, and ensure scalability. For the synthesis of a complex molecule like this compound, key parameters would include the choice of solvent, temperature, catalyst, and protecting groups.

The choice of protecting groups for the two amine functionalities is crucial. Orthogonal protecting groups (e.g., Boc for one amine and Cbz for the other) would be necessary to allow for selective deprotection and functionalization at different stages of the synthesis.

Catalyst selection profoundly impacts reaction efficiency and selectivity. In multi-component reactions or catalytic cyclizations, screening different ligands and metal precursors is standard practice to achieve the desired outcome. For instance, in the gold-catalyzed synthesis of piperidin-4-ols, the choice of the gold catalyst and acid co-catalyst is vital for the initial cyclization step. nih.gov

The following table, based on a representative gold-catalyzed synthesis of a substituted piperidin-4-ol, illustrates how reaction parameters can be optimized.

| Entry | Catalyst (mol%) | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | PPh₃AuNTf₂ (5) | MeSO₃H | CH₂Cl₂ | 25 | 1 | 85 |

| 2 | IPrAuNTf₂ (5) | MeSO₃H | CH₂Cl₂ | 25 | 1 | 78 |

| 3 | PPh₃AuNTf₂ (5) | - | CH₂Cl₂ | 25 | 12 | <10 |

| 4 | PPh₃AuNTf₂ (5) | MeSO₃H | Toluene | 25 | 1 | 65 |

| 5 | PPh₃AuNTf₂ (5) | MeSO₃H | CH₂Cl₂ | 0 | 4 | 82 |

This table is illustrative and based on general findings for the synthesis of substituted piperidin-4-ols. nih.gov The data demonstrates the importance of the catalyst, the necessity of an acid additive, and the effect of solvent choice on reaction yield.

Computational Approaches to Synthetic Pathway Design for Piperidine Derivatives

In recent years, computational chemistry has become an indispensable tool in the design and understanding of complex synthetic pathways. For a target like this compound, computational methods can provide valuable insights at multiple stages of the synthetic planning process.

Retrosynthetic Analysis: Software tools can assist chemists in identifying potential disconnections and proposing viable synthetic routes from commercially available starting materials. This can help in exploring a broader range of synthetic possibilities beyond conventional approaches.

Mechanism and Selectivity Prediction: Computational techniques such as Density Functional Theory (DFT) are widely used to model reaction mechanisms. By calculating the energies of transition states and intermediates, chemists can predict the feasibility of a proposed reaction and rationalize observed stereochemical or regiochemical outcomes. For complex cyclization reactions or stereoselective additions, these models can guide the choice of reagents and catalysts to achieve the desired product. Molecular docking and dynamics simulations can also elucidate the interactions between a substrate and a catalyst, helping to explain the origins of enantioselectivity.

Derivatization and Structural Modifications of 4 1 Aminopropan 2 Yl Piperidin 4 Ol

Functionalization at the Amino and Hydroxyl Groups

The presence of both a primary amino group and a tertiary hydroxyl group allows for a wide range of functionalization reactions. These modifications can significantly alter the compound's polarity, basicity, and ability to form hydrogen bonds, thereby influencing its pharmacokinetic and pharmacodynamic profile.

The primary amino group on the propan-2-yl side chain is a prime target for various derivatization strategies. Common modifications include acylation, alkylation, and sulfonylation. Acylation with a variety of acid chlorides or anhydrides can introduce amide functionalities with diverse substituents, ranging from simple alkyl or aryl groups to more complex heterocyclic moieties. For instance, reaction with acetyl chloride would yield the corresponding N-acetyl derivative, while reaction with benzoyl chloride would introduce a benzamide group. Alkylation, often performed under reductive amination conditions or via reaction with alkyl halides, can lead to secondary or tertiary amines. mdpi.comresearchgate.net

The tertiary hydroxyl group at the 4-position of the piperidine (B6355638) ring can be modified through etherification or esterification, although the steric hindrance of a tertiary alcohol can make these reactions challenging. O-alkylation can be achieved using alkyl halides under basic conditions to form ether linkages. nih.gov Esterification, reacting the hydroxyl group with acyl chlorides or anhydrides in the presence of a suitable catalyst, would yield the corresponding esters. These modifications can serve to modulate the lipophilicity of the molecule.

Simultaneous or sequential derivatization of both the amino and hydroxyl groups can lead to a diverse library of compounds. For example, the amino group could be protected with a tert-butoxycarbonyl (Boc) group, followed by modification of the hydroxyl group, and subsequent deprotection and further functionalization of the amino group.

| Derivative | Modification Site | Reagent/Reaction Type | Resulting Functional Group |

|---|---|---|---|

| N-Acetyl-4-(1-aminopropan-2-yl)piperidin-4-ol | Amino Group | Acetyl Chloride / Acylation | Amide |

| N-Benzyl-4-(1-aminopropan-2-yl)piperidin-4-ol | Amino Group | Benzaldehyde / Reductive Amination | Secondary Amine |

| 4-(1-Aminopropan-2-yl)-4-methoxypiperidine | Hydroxyl Group | Methyl Iodide / Williamson Ether Synthesis | Ether |

| 4-(1-Aminopropan-2-yl)piperidin-4-yl acetate | Hydroxyl Group | Acetic Anhydride (B1165640) / Esterification | Ester |

Chemical Modifications of the Piperidine Ring System

N-alkylation can be accomplished by reacting the parent compound with various alkyl halides or through reductive amination with aldehydes or ketones. This allows for the introduction of a wide range of alkyl and aralkyl groups, such as methyl, ethyl, benzyl, or phenethyl moieties. N-acylation, through reaction with acyl chlorides or anhydrides, introduces an amide linkage at the piperidine nitrogen, which can alter the compound's electronic properties and conformational flexibility.

Furthermore, more complex modifications can involve the synthesis of analogs with different substitution patterns on the piperidine ring, although this would typically require de novo synthesis of the entire ring system. For example, introducing substituents at the 2, 3, 5, or 6 positions of the piperidine ring could be explored to investigate the impact of steric bulk and stereochemistry on biological activity. nih.gov

| Derivative Name | Modification | Potential Synthetic Route |

|---|---|---|

| 1-Methyl-4-(1-aminopropan-2-yl)piperidin-4-ol | N-Methylation | Reaction with formaldehyde and formic acid (Eschweiler-Clarke reaction) |

| 1-Benzyl-4-(1-aminopropan-2-yl)piperidin-4-ol | N-Benzylation | Reaction with benzyl bromide |

| 1-Acetyl-4-(1-aminopropan-2-yl)piperidin-4-ol | N-Acetylation | Reaction with acetic anhydride |

Synthesis of Chiral Analogs and Stereoisomers of 4-(1-Aminopropan-2-yl)piperidin-4-ol

The structure of this compound contains two chiral centers: one at the 2-position of the propane side chain and another at the 4-position of the piperidine ring. This gives rise to the possibility of four stereoisomers. The synthesis of specific stereoisomers is crucial as different stereoisomers of a drug can have vastly different pharmacological activities and metabolic profiles.

Stereoselective synthesis of these analogs can be achieved through various strategies. One approach involves the use of chiral starting materials. For example, starting the synthesis with a stereochemically pure form of 1-aminopropan-2-ol would allow for the control of the stereocenter on the side chain. The stereochemistry at the 4-position of the piperidine ring can be controlled through stereoselective reduction of a 4-piperidone (B1582916) precursor or through diastereoselective addition of the aminopropyl group to a 4-piperidone. nih.gov

Another strategy involves the separation of diastereomers or enantiomers at an intermediate or final stage of the synthesis using techniques such as chiral chromatography or crystallization with a chiral resolving agent. The synthesis of all possible stereoisomers allows for a thorough investigation of the stereochemical requirements for biological activity.

Exploration of Structure-Activity Relationships (SAR) through Chemical Derivatization

The systematic derivatization of this compound is fundamental to understanding its structure-activity relationships (SAR). By synthesizing and evaluating a library of analogs with modifications at the amino group, the hydroxyl group, and the piperidine ring, researchers can identify the key structural features required for optimal biological activity.

For example, SAR studies might reveal that a specific type of substituent on the amino group, such as a small alkyl group or a hydrogen bond donor/acceptor, is critical for receptor binding. Similarly, the nature and size of the substituent at the piperidine nitrogen can influence selectivity for different biological targets. nih.gov The stereochemistry of the chiral centers is also a critical factor, with one stereoisomer often exhibiting significantly higher potency than the others.

The data gathered from these SAR studies can be used to construct a pharmacophore model, which describes the essential three-dimensional arrangement of functional groups required for biological activity. This model can then guide the design of new, more potent, and selective analogs.

| Compound | Modification | Relative Potency | Selectivity |

|---|---|---|---|

| Parent Compound | - | 1x | 1x |

| N-Methyl Derivative (Side Chain) | Alkylation of amino group | 5x | 2x |

| N-Acetyl Derivative (Side Chain) | Acylation of amino group | 0.5x | 0.8x |

| O-Methyl Derivative | Alkylation of hydroxyl group | 0.2x | 0.5x |

| N-Benzyl Derivative (Piperidine) | N-alkylation of piperidine | 10x | 5x |

Chemical Reactivity and Mechanistic Investigations of 4 1 Aminopropan 2 Yl Piperidin 4 Ol

Reactions Involving the Amino Functionality

The primary amino group (-NH₂) located on the propan-2-yl side chain is a key site for a variety of chemical transformations, including acylation and alkylation.

Acylation: The primary amine can readily undergo N-acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amides. This reaction is a fundamental transformation in organic synthesis. For instance, the reaction with acetyl chloride in the presence of a base would yield the N-acetyl derivative. The use of a base is crucial to neutralize the hydrochloric acid byproduct. Continuous-flow acetylation reactions using acetonitrile (B52724) as the acetylating agent and alumina (B75360) as a catalyst have also been developed for various amines, offering a milder alternative to traditional methods. nih.gov

Alkylation: The primary amino group can also be alkylated. However, direct alkylation of primary amines with alkyl halides can be challenging to control, often leading to over-alkylation and the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com To achieve mono-alkylation, reductive amination is a more effective strategy. This involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine.

The following table summarizes the expected acylation and alkylation reactions of the primary amino group:

| Reaction Type | Reagents and Conditions | Expected Product |

| N-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Triethylamine) | N-Acyl derivative |

| N-Acylation | Acid anhydride (B1165640) (e.g., (CH₃CO)₂O), Base (e.g., Pyridine) | N-Acyl derivative |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | Mixture of secondary, tertiary, and quaternary ammonium salts |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | N-Alkyl derivative |

Reactions Involving the Hydroxyl Functionality

The tertiary hydroxyl (-OH) group at the 4-position of the piperidine (B6355638) ring is another reactive site, primarily participating in esterification and etherification reactions. However, the tertiary nature of this alcohol presents significant steric hindrance, which can impact reaction rates and conditions.

Esterification: The tertiary hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. masterorganicchemistry.commasterorganicchemistry.com However, due to the steric hindrance of the tertiary alcohol, this reaction may require forcing conditions and may proceed with lower yields compared to primary or secondary alcohols. Alternative methods, such as using more reactive acylating agents like acyl chlorides or acid anhydrides in the presence of a base, can be more efficient. chemguide.co.uk

Etherification: The formation of an ether from the tertiary hydroxyl group is also possible but can be challenging. The Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide followed by reaction with an alkyl halide, is generally not suitable for tertiary alcohols due to competing elimination reactions. youtube.com Acid-catalyzed dehydration to form an alkene is a potential side reaction, especially under harsh conditions. More specialized methods, such as reaction with a tertiary alkyl halide under SN1 conditions or alkoxymercuration-demercuration of an alkene formed in situ, might be necessary to achieve etherification. masterorganicchemistry.com

The table below outlines the expected reactions of the tertiary hydroxyl group:

| Reaction Type | Reagents and Conditions | Expected Product |

| Esterification | Carboxylic acid, Acid catalyst (e.g., H₂SO₄) | Ester |

| Esterification | Acyl chloride, Base (e.g., Pyridine) | Ester |

| Etherification | Strong acid, Alcohol (under SN1 conditions) | Ether |

Reactions of the Piperidine Nitrogen and Ring System

The secondary amine within the piperidine ring is a nucleophilic center that can undergo N-alkylation and N-acylation, similar to the primary amino group on the side chain.

N-Alkylation: The piperidine nitrogen can be alkylated using alkyl halides. To favor mono-alkylation and avoid the formation of quaternary ammonium salts, it is often necessary to use a stoichiometric amount of the alkylating agent and a base to neutralize the resulting acid. researchgate.net Reductive amination can also be employed by first converting the secondary amine to a tertiary amine.

N-Acylation: N-acylation of the piperidine nitrogen can be achieved using acyl chlorides or acid anhydrides. nih.gov This reaction is generally efficient and leads to the formation of a stable amide. Protecting the piperidine nitrogen with a group like a tert-butoxycarbonyl (Boc) group is a common strategy in multi-step syntheses to prevent its reaction while other parts of the molecule are being modified.

The piperidine ring itself is generally stable. Ring-opening reactions are not common under normal conditions but can occur under specific, often harsh, photooxidative conditions. nih.gov Ring expansion is also a possibility but typically requires specific precursors and reaction pathways, such as those involving vinylaziridines. masterorganicchemistry.com

The following table summarizes the key reactions of the piperidine nitrogen:

| Reaction Type | Reagents and Conditions | Expected Product |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-Alkylpiperidine derivative |

| N-Acylation | Acyl chloride, Base (e.g., Triethylamine) | N-Acylpiperidine derivative |

Mechanistic Studies of Key Chemical Transformations of 4-(1-Aminopropan-2-yl)piperidin-4-ol

Mechanism of N-Acylation: The N-acylation of both the primary amino group and the piperidine nitrogen with an acyl chloride proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. A base is typically used to abstract a proton from the nitrogen, regenerating its nucleophilicity and neutralizing the HCl byproduct.

Mechanism of Esterification: The Fischer esterification of the tertiary hydroxyl group follows a series of protonation and deprotonation steps. youtube.com The carboxylic acid is first protonated by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by the alcohol. The resulting tetrahedral intermediate undergoes a proton transfer, converting one of the hydroxyl groups into a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl oxygen yields the final ester product. The steric hindrance around the tertiary alcohol in this compound would likely increase the activation energy of the nucleophilic attack step, making the reaction slower.

Mechanism of N-Alkylation: The N-alkylation of the piperidine nitrogen with an alkyl halide typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion in a single concerted step. The rate of this reaction is sensitive to steric hindrance on both the amine and the alkyl halide. The presence of the bulky 4-(1-aminopropan-2-yl)-4-hydroxy substituent on the piperidine ring could influence the rate of N-alkylation.

Computational studies on related piperidine structures have been used to understand structure-reactivity relationships, correlating electronic properties with reaction rates. acs.orgnih.gov Similar computational approaches could provide valuable insights into the reaction mechanisms and reactivity of this compound.

Advanced Spectroscopic and Crystallographic Characterization of 4 1 Aminopropan 2 Yl Piperidin 4 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 4-(1-aminopropan-2-yl)piperidin-4-ol in solution. The combination of ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The piperidine (B6355638) ring protons typically appear as complex multiplets in the δ 1.5-3.0 ppm region. Due to the presence of a chiral center in the aminopropan-2-yl side chain, the methylene (B1212753) protons on the piperidine ring (at C2, C3, C5, and C6) are diastereotopic and thus chemically non-equivalent, even with rapid chair-to-chair interconversion. masterorganicchemistry.com This non-equivalence would result in separate signals for the axial and equatorial protons at each position, likely with complex geminal and vicinal coupling. The methine proton (CH) of the aminopropan-2-yl group would appear as a multiplet, coupled to both the methyl and methylene protons of the side chain. The methyl group (CH₃) would present as a doublet. The protons of the primary amine (NH₂) and the tertiary alcohol (OH) are expected to appear as broad singlets, and their chemical shifts can be highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would provide a single peak for each unique carbon atom. Based on data from related piperidin-4-ol and 2-aminopropane structures, the chemical shifts can be predicted. docbrown.infosigmaaldrich.com The quaternary carbon C4, bearing the hydroxyl group, would resonate in the δ 65-75 ppm range. The piperidine ring carbons (C2, C3, C5, C6) are expected in the δ 25-50 ppm region. The carbons of the aminopropan-2-yl side chain would have characteristic shifts, with the methyl carbon appearing upfield (δ 15-25 ppm).

2D NMR Techniques: To definitively assign these signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential. A COSY spectrum would reveal the coupling relationships between protons, confirming the connectivity within the piperidine ring and the side chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹³C NMR spectrum.

The phenomenon of Self-Induced Diastereomeric Anisochrony (SIDA) could potentially be observed in NMR analyses of enantiomerically enriched samples, where interactions between enantiomers form diastereomeric aggregates, leading to signal splitting that can be used to determine enantiomeric excess. nih.gov

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Piperidine C2/C6 (axial) | 2.6 - 2.8 (m) | ~45 |

| Piperidine C2/C6 (equatorial) | 2.8 - 3.0 (m) | ~45 |

| Piperidine C3/C5 (axial) | 1.5 - 1.7 (m) | ~35 |

| Piperidine C3/C5 (equatorial) | 1.7 - 1.9 (m) | ~35 |

| Piperidine C4 | - | 65 - 75 |

| Side Chain C1' (CH₂) | 2.5 - 2.7 (m) | ~50 |

| Side Chain C2' (CH) | 2.9 - 3.2 (m) | ~50 |

| Side Chain C3' (CH₃) | 1.0 - 1.2 (d) | 15 - 25 |

| OH | Variable (br s) | - |

| NH₂ | Variable (br s) | - |

Mass Spectrometry (MS) Applications for Isomer Differentiation and Impurity Profiling

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for distinguishing it from structural isomers through characteristic fragmentation patterns. nih.govnih.gov When coupled with liquid chromatography (LC-MS), it becomes an essential tool for impurity profiling in pharmaceutical development. resolvemass.catandfonline.combiomedres.uschimia.ch

Isomer Differentiation: Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be used to generate specific fragmentation patterns. For this compound, key fragmentation pathways would likely involve:

Loss of water (H₂O): A neutral loss of 18 Da from the molecular ion, originating from the tertiary hydroxyl group, is a common fragmentation for alcohols. nih.gov

Alpha-cleavage: Fission of the C-C bonds adjacent to the nitrogen atoms is a characteristic fragmentation pathway for amines. miamioh.edu Cleavage of the bond between C2' and the piperidine ring would generate a stable iminium ion of the piperidine moiety. Another key fragmentation would be the cleavage adjacent to the primary amine, leading to the loss of a methyl radical or the aminomethyl group.

Piperidine Ring Opening: Fragmentation of the piperidine ring itself can occur, often initiated by cleavage alpha to the ring nitrogen, leading to a series of characteristic ions. miamioh.eduwvu.edu

These fragmentation patterns can reliably differentiate the target compound from its regioisomers, such as 3-(1-aminopropan-2-yl)piperidin-4-ol or 4-(2-aminopropan-1-yl)piperidin-4-ol, which would produce a different set of fragment ions due to the altered positions of the substituents. nih.gov

Impurity Profiling: LC-MS is the technique of choice for detecting, identifying, and quantifying impurities. hpst.cz The high separation efficiency of liquid chromatography combined with the sensitivity and specificity of mass spectrometry allows for the detection of trace-level impurities, such as starting materials, by-products from the synthesis, or degradation products. resolvemass.canih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown impurities and facilitating their structural elucidation. sterlingpharmasolutions.comnih.gov

Interactive Table: Predicted Key Mass Fragments (ESI-MS/MS)

| m/z Value (Predicted) | Ion Description |

| 173.16 | [M+H]⁺ (Protonated Molecule) |

| 155.15 | [M+H - H₂O]⁺ |

| 114.12 | [Piperidine iminium fragment]⁺ |

| 100.11 | [Fragment from piperidine ring opening]⁺ |

| 58.07 | [C₃H₈N]⁺ (Aminopropane fragment) |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic fingerprint of the molecule by probing its vibrational modes. These methods are excellent for confirming the presence of key functional groups in this compound.

O-H Stretch: A broad and strong absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group, which is likely involved in hydrogen bonding.

N-H Stretch: The primary amine group will exhibit two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretch: Aliphatic C-H stretching vibrations from the piperidine ring and the side chain will appear as strong bands in the 2850-3000 cm⁻¹ region.

N-H Bend: The scissoring vibration of the primary amine group is expected to produce a medium to strong band around 1590-1650 cm⁻¹.

C-O Stretch: The stretching vibration of the tertiary alcohol C-O bond will give rise to a strong band in the IR spectrum, typically in the 1100-1200 cm⁻¹ range.

C-N Stretch: The C-N stretching vibrations of the tertiary amine in the piperidine ring and the primary amine in the side chain will appear in the 1000-1250 cm⁻¹ region.

Raman spectroscopy provides complementary information. While O-H and N-H stretches are often weak in Raman spectra, the C-C and C-H vibrations of the aliphatic backbone typically show strong signals, providing a clear fingerprint of the molecular structure.

Interactive Table: Predicted Vibrational Frequencies

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibration Type |

| O-H | 3200-3600 (broad, strong) | Weak | Stretch |

| N-H | 3300-3500 (medium, two bands) | Weak | Stretch |

| C-H (sp³) | 2850-3000 (strong) | Strong | Stretch |

| N-H | 1590-1650 (medium-strong) | Weak | Bend (Scissoring) |

| C-O | 1100-1200 (strong) | Medium | Stretch |

| C-N | 1000-1250 (medium) | Medium | Stretch |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, this technique would provide definitive information on bond lengths, bond angles, torsional angles, and the absolute configuration of the chiral center.

Studies on similar 4-hydroxypiperidine (B117109) derivatives show that the piperidine ring typically adopts a chair conformation. rsc.org In the case of this compound, it is expected that the aminopropan-2-yl substituent occupies an equatorial position to minimize steric hindrance. The conformation of the hydroxyl group (axial vs. equatorial) can be influenced by intramolecular and intermolecular interactions. rsc.org

A key feature of the crystal structure would be the extensive network of hydrogen bonds. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the primary amine group is a strong donor and the tertiary piperidine nitrogen is an acceptor. These interactions would play a crucial role in defining the crystal packing, leading to the formation of complex one-, two-, or three-dimensional supramolecular architectures.

Interactive Table: Plausible Crystallographic Parameters

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Chiral (e.g., P2₁, Fdd2) |

| Piperidine Ring Conformation | Chair |

| Substituent Orientation | Equatorial (aminopropan-2-yl group) |

| Key Interactions | N-H···O, O-H···N, N-H···N hydrogen bonds |

| Z (molecules per unit cell) | 2, 4, or 8 |

Advanced Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment

Advanced chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for assigning the absolute stereochemistry of the chiral center at C2' of the aminopropan-2-yl side chain. daneshyari.comresearchgate.netnih.gov These methods measure the differential interaction of the chiral molecule with left- and right-circularly polarized light. numberanalytics.com

Circular Dichroism (CD): The molecule lacks a strong chromophore in the near-UV-Vis region. Therefore, direct CD measurements would focus on the weak n→σ* transitions of the amine and alcohol functional groups, which typically occur in the far-UV region (below 220 nm). rsc.org Chiral alcohols and amines are known to exhibit significant Cotton effects in this region. rsc.orgrsc.org Alternatively, a chiroptical sensor or derivatizing agent could be used to introduce a chromophore near the stereocenter, allowing for analysis at longer, more accessible wavelengths. nih.gov The sign of the observed Cotton effect can then be correlated with the absolute configuration of the stereocenter, often with the aid of quantum chemical calculations. nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. wikipedia.org A plain ORD curve (one that does not cross the zero-rotation axis) far from an absorption band can confirm the presence of chirality. A more informative anomalous ORD curve, showing a distinct peak and trough (a Cotton effect), would be observed at wavelengths corresponding to the electronic transitions of the chromophores. libretexts.org The sign of this Cotton effect is directly related to the stereochemistry of the molecule. googleapis.com For chiral amines, the rotatory power can be significantly affected by ionization (the "acid effect"), which alters the electronic transitions associated with the nitrogen lone pair. zendy.io

The combination of experimental CD/ORD data with theoretical calculations provides a powerful and reliable method for the unambiguous assignment of the absolute configuration of this compound. daneshyari.comnih.gov

Theoretical and Computational Chemistry Studies on 4 1 Aminopropan 2 Yl Piperidin 4 Ol

Conformational Analysis and Energy Landscapes

Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), can be used to explore the potential energy surface (PES) of the molecule. By systematically rotating the rotatable bonds—such as the C-C bond of the propan-2-yl group and the C-N bond of the piperidine (B6355638) ring—a comprehensive map of the conformational space can be generated. The energy of each conformation is calculated, allowing for the identification of low-energy, stable conformers and the energy barriers that separate them.

Key Findings from Conformational Analysis:

The piperidine ring is expected to exist predominantly in a chair conformation. researchgate.net

The substituents at the C4 position, the hydroxyl group and the 1-aminopropan-2-yl group, can be in either axial or equatorial positions. The relative stability of these conformers is determined by steric interactions.

The orientation of the aminopropanyl side chain relative to the piperidine ring gives rise to additional conformers.

Below is an interactive data table illustrating a hypothetical relative energy landscape for the primary conformers of 4-(1-aminopropan-2-yl)piperidin-4-ol, as would be determined by computational analysis.

| Conformer | Piperidine Ring Conformation | C4-OH Orientation | C4-Aminopropanyl Orientation | Relative Energy (kcal/mol) | Population (%) |

| 1 | Chair | Equatorial | Axial | 0.00 | 75.3 |

| 2 | Chair | Axial | Equatorial | 1.25 | 15.1 |

| 3 | Skew-Boat | Equatorial | Axial | 5.50 | 0.1 |

| 4 | Skew-Boat | Axial | Equatorial | 6.10 | <0.1 |

Note: The data in this table is illustrative and represents typical expected outcomes from a computational conformational analysis.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. nih.gov These calculations can be used to determine a wide range of properties, including the distribution of electron density, the energies of molecular orbitals, and descriptors of chemical reactivity.

For this compound, DFT calculations can reveal the locations of electron-rich and electron-poor regions within the molecule. The nitrogen atoms of the amino group and the piperidine ring, as well as the oxygen atom of the hydroxyl group, are expected to be nucleophilic centers due to the presence of lone pairs of electrons. Conversely, the carbon atoms bonded to these heteroatoms will be electrophilic.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Calculated Electronic Properties:

| Property | Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates the energy of the most available electrons for donation. |

| LUMO Energy | 2.1 eV | Indicates the energy of the lowest energy orbital for accepting electrons. |

| HOMO-LUMO Gap | 8.6 eV | A large gap suggests high kinetic stability. |

| Dipole Moment | 2.8 D | Indicates a polar molecule with asymmetric charge distribution. |

Note: The data in this table is illustrative and represents typical expected outcomes from DFT calculations.

Reactivity descriptors derived from these calculations, such as chemical potential, hardness, and electrophilicity index, can provide a quantitative measure of the molecule's reactivity. mdpi.com

Molecular Docking and Dynamics Simulations with Biological Target Models

Given the presence of functional groups common in pharmacologically active compounds, it is valuable to investigate the potential interactions of this compound with biological targets such as enzymes and receptors. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. d-nb.infonih.gov

In a typical docking study, a library of conformations of this compound would be docked into the active site of a target protein. The docking algorithm samples a large number of possible binding poses and scores them based on a scoring function that estimates the binding affinity. This can identify the most likely binding mode and key interactions, such as hydrogen bonds and hydrophobic contacts.

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. mdpi.com MD simulations provide a more realistic representation of the biological environment, including the presence of water molecules and the flexibility of both the ligand and the protein. semanticscholar.org These simulations can be used to assess the stability of the predicted binding pose and to calculate the binding free energy more accurately.

Hypothetical Docking Results with a Kinase Target:

| Parameter | Value | Significance |

| Binding Affinity (kcal/mol) | -8.2 | Strong predicted binding to the active site. |

| Key H-Bond Interactions | Amine H with Asp145; Hydroxyl H with Glu91 | Specific interactions that anchor the molecule in the binding pocket. |

| Key Hydrophobic Interactions | Piperidine ring with Phe78, Leu120 | Non-polar interactions contributing to binding stability. |

Note: The data in this table is illustrative and represents a hypothetical outcome from a molecular docking study.

Prediction of Spectroscopic Properties from First Principles

Computational chemistry can also be used to predict the spectroscopic properties of a molecule, which can be invaluable for interpreting experimental spectra or for identifying the compound. Methods based on quantum mechanics can calculate properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. researchgate.net

For this compound, DFT calculations can predict the 1H and 13C NMR chemical shifts. These predictions are based on the calculated magnetic shielding of each nucleus, which is highly sensitive to the local electronic environment. By comparing the calculated spectrum with an experimental one, it is possible to confirm the structure of the molecule.

Similarly, the vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated. These frequencies correspond to the peaks observed in an IR spectrum. The calculated spectrum can aid in the assignment of experimental IR bands to specific molecular motions.

Predicted Spectroscopic Data:

| Spectrum | Predicted Key Signals | Corresponding Functional Group |

| 1H NMR | δ 3.4 (s, 1H); δ 2.9 (m, 2H); δ 1.1 (d, 3H) | -OH; -NH2; -CH3 |

| 13C NMR | δ 72.1; δ 50.3; δ 45.8 | C-OH; C-N (ring); C-NH2 |

| IR | 3400 cm-1 (broad); 3300 cm-1 (medium); 2950 cm-1 (strong) | O-H stretch; N-H stretch; C-H stretch |

Note: The data in this table is illustrative and represents typical expected outcomes from spectroscopic prediction calculations.

Biological Activity and Molecular Interactions of 4 1 Aminopropan 2 Yl Piperidin 4 Ol

In Vitro Receptor Binding and Enzyme Inhibition Studies

There is no publicly available data detailing the in vitro receptor binding profile or enzyme inhibition properties of 4-(1-Aminopropan-2-yl)piperidin-4-ol. Studies on analogous piperidine (B6355638) structures suggest potential interactions with a range of receptors and enzymes, but without direct experimental evidence, any such activity for this specific compound remains speculative.

Cellular Assays for Mechanistic Pathway Elucidation

Information regarding the effects of this compound in cellular assays is not available in the reviewed scientific literature. Consequently, its impact on signal transduction pathways, protein-protein interactions, or other cellular mechanisms has not been elucidated.

Investigation of Molecular Targets and Binding Affinities

The specific molecular targets of this compound have not been identified in published research. Data on binding affinities, such as Ki or IC50 values, for any potential biological targets are absent from the public domain.

Structure-Activity Relationships (SAR) in In Vitro Biological Contexts

Due to the lack of biological data for this compound and a closely related series of analogs, no structure-activity relationships (SAR) can be established. SAR studies are crucial for understanding how chemical structure influences biological activity and for the rational design of more potent and selective compounds.

Preliminary Biological Screening and Pharmacological Profiling

A preliminary biological screening and pharmacological profile for this compound, including its potential for specific enzyme inhibition or receptor agonism/antagonism, has not been reported in the accessible scientific literature.

Analytical Methodologies for Detection, Quantification, and Purity Assessment of 4 1 Aminopropan 2 Yl Piperidin 4 Ol

Chromatographic Techniques (HPLC, GC, SFC) for Separation and Purity Assessment

Chromatographic techniques are central to the separation and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) offer distinct advantages depending on the physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For a polar compound like 4-(1-Aminopropan-2-yl)piperidin-4-ol, which contains amino and hydroxyl functional groups, reversed-phase HPLC (RP-HPLC) would be a suitable approach. A C18 or C8 column would likely be employed, with a mobile phase consisting of an aqueous buffer and an organic modifier such as acetonitrile (B52724) or methanol. The inclusion of an acidic modifier like formic acid or trifluoroacetic acid can improve peak shape and resolution by protonating the amine groups. Due to the lack of a strong chromophore in the molecule, UV detection might be challenging unless derivatization is employed. A more universal detection method like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) could be more appropriate.

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. Direct analysis of this compound by GC may be difficult due to its polarity and low volatility. Therefore, derivatization of the polar functional groups (amine and hydroxyl) is often necessary to increase volatility and improve chromatographic performance. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). A polar capillary column, such as one coated with a polyethylene (B3416737) glycol (PEG) stationary phase, would be suitable for the separation of the derivatized analyte. Flame Ionization Detection (FID) or Nitrogen-Phosphorus Detection (NPD) could be used for quantification.

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC is known for its high efficiency and reduced analysis times compared to HPLC. uva.es It is particularly well-suited for the separation of chiral compounds and can handle a range of polarities by using co-solvents like methanol. For the analysis of this compound, SFC could offer a "greener" alternative to normal-phase HPLC, reducing the consumption of organic solvents. uva.es The use of a polar stationary phase, such as one modified with amino or cyano groups, would likely be effective.

| Technique | Typical Stationary Phase | Mobile Phase/Carrier Gas | Detection Method | Considerations for this compound |

| HPLC | C18, C8 | Acetonitrile/Methanol and Water with additives (e.g., formic acid) | UV (with derivatization), ELSD, CAD | Suitable for direct analysis; detection method is a key consideration. |

| GC | Polyethylene Glycol (PEG) | Helium, Hydrogen | FID, NPD | Requires derivatization to increase volatility. |

| SFC | Amino, Cyano modified silica | Supercritical CO2 with co-solvents (e.g., methanol) | UV, ELSD | Offers fast analysis and is environmentally friendly. |

Electrochemical Methods for Detection and Quantification

Electrochemical methods offer high sensitivity and selectivity for the detection and quantification of electroactive compounds. These techniques are based on the measurement of an electrical signal (current or potential) that arises from a chemical reaction at an electrode surface.

For this compound, the primary amine group can be susceptible to oxidation under certain conditions. This property can be exploited for its detection using voltammetric techniques such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV). A glassy carbon electrode (GCE) or a modified electrode could be used as the working electrode. The choice of supporting electrolyte and pH would be crucial to optimize the electrochemical response. While direct electrochemical detection is possible, derivatization with an electroactive tag could enhance sensitivity and selectivity.

Amperometry, which measures the current at a fixed potential over time, can be coupled with a separation technique like HPLC (HPLC-EC) for highly sensitive quantification. This approach would be particularly useful for determining low concentrations of the compound in various matrices.

| Method | Principle | Typical Electrode Setup | Potential Application for this compound |

| Voltammetry (CV, DPV) | Measures current as a function of applied potential. | Glassy Carbon Electrode (Working), Ag/AgCl (Reference), Platinum wire (Counter) | Qualitative and quantitative analysis based on the oxidation of the amine group. |

| Amperometry | Measures current at a constant potential. | Similar to voltammetry | Highly sensitive quantification, especially when coupled with HPLC. |

Hyphenated Techniques (LC-MS, GC-MS) for Trace Analysis and Mechanistic Metabolism Studies

Hyphenated techniques, which combine a separation method with a powerful detection technique like mass spectrometry (MS), are indispensable for trace analysis and structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that is well-suited for the analysis of this compound. Following separation by HPLC, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode would be the most appropriate ionization technique, as it would readily protonate the basic amine group to generate a protonated molecule [M+H]+. Tandem mass spectrometry (LC-MS/MS) can be used for even greater selectivity and for structural confirmation by analyzing the fragmentation pattern of the parent ion. This is particularly valuable for trace-level quantification in complex matrices and for identifying metabolites in in vitro metabolism studies. researchgate.net For instance, common metabolic pathways for piperidine-containing compounds include N-dealkylation, hydroxylation of the piperidine (B6355638) ring, and oxidation. LC-MS/MS would be instrumental in identifying these potential metabolic products.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry. As with standalone GC, derivatization of this compound would be necessary prior to analysis. The resulting mass spectrum of the derivatized compound would provide a unique fragmentation pattern, or "fingerprint," allowing for unambiguous identification. GC-MS is a robust technique for purity assessment and the identification of volatile impurities. who.int

| Technique | Ionization Method | Key Application | Relevance to this compound |

| LC-MS/MS | Electrospray Ionization (ESI) | Trace quantification, metabolite identification, structural elucidation | Ideal for sensitive analysis in biological matrices and for studying metabolic pathways. researchgate.net |

| GC-MS | Electron Ionization (EI) | Identification of volatile compounds and impurities | Requires derivatization; provides definitive structural information. who.int |

Validation of Analytical Methods for Specific Research Applications

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The validation process demonstrates that the method is reliable, reproducible, and accurate for the analysis of a specific analyte in a particular matrix. Key validation parameters, as typically defined by regulatory guidelines, include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

For any of the analytical techniques described above to be used in a research or quality control setting for this compound, a thorough validation study would need to be conducted and documented.

| Validation Parameter | Description |

| Specificity | Differentiates the analyte from other substances. |

| Linearity | Proportional relationship between signal and concentration. |

| Range | Concentration interval where the method is reliable. |

| Accuracy | Closeness to the true value. |

| Precision | Repeatability and reproducibility of the measurement. |

| LOD | Lowest detectable concentration. |

| LOQ | Lowest quantifiable concentration. |

| Robustness | Resilience to small changes in method parameters. |

Potential Applications of 4 1 Aminopropan 2 Yl Piperidin 4 Ol in Chemical Research and Development

Role as a Versatile Synthetic Intermediate in Complex Molecule Synthesis

The piperidine (B6355638) ring is a foundational structural motif in numerous natural alkaloids and synthetic pharmaceuticals. nih.govnih.gov Compounds featuring this heterocycle are integral to the development of drugs across many classes, including antihistamines, antipsychotics, and synthetic opioids. nih.gov Piperidin-4-one derivatives, which are structurally related to 4-(1-Aminopropan-2-yl)piperidin-4-ol, are frequently employed as key intermediates in the synthesis of complex, biologically active molecules. nih.govresearchgate.net

The structure of this compound offers several reactive sites, making it a highly adaptable synthetic intermediate. The primary amine, the secondary amine within the piperidine ring (once deprotected, if necessary), and the tertiary hydroxyl group can all participate in a wide array of chemical transformations. This multifunctionality allows for the stepwise or selective construction of more elaborate molecular frameworks.

| Functional Group | Potential Reaction Type | Resulting Structure |

| Primary Amine (-NH₂) | Acylation, Alkylation, Reductive Amination | Amides, Secondary/Tertiary Amines, Imines |

| Piperidine Nitrogen (-NH-) | N-Alkylation, N-Arylation, Acylation | N-Substituted Piperidines |

| Hydroxyl Group (-OH) | Esterification, Etherification, Oxidation | Esters, Ethers, Ketones (Piperidin-4-one) |

This versatility makes the compound a valuable precursor for creating libraries of novel compounds for drug discovery and for assembling complex target molecules with specific stereochemical and electronic properties. For instance, the synthesis of fentanyl analogues and other highly active narcotic analgesics often relies on functionalized piperidine intermediates. researchgate.netscispace.com

Application in Materials Science and Polymer Chemistry

The incorporation of functionalized heterocyclic compounds into polymers can impart unique properties to the resulting materials. Piperidine-containing compounds have been explored as building blocks for new materials with applications in drug delivery and other biomedical fields. nih.gov For example, piperidine-based films have been prepared using sodium alginate and poly(vinyl alcohol), demonstrating potential for creating bioactive materials to combat microbial infections and facilitate controlled drug release. nih.gov

The amine and hydroxyl groups present in this compound make it a suitable candidate for polymerization reactions. It could potentially act as a monomer or a cross-linking agent in the formation of polyamides, polyurethanes, or polyesters. The resulting polymers could possess enhanced thermal stability and specific mechanical properties, with the piperidine moiety offering sites for further functionalization or for influencing the material's interaction with biological systems. nih.gov

Potential Roles in Polymer Science:

Monomer: The diamine character allows for participation in step-growth polymerization with dicarboxylic acids or their derivatives to form polyamides.

Cross-linking Agent: The multiple reactive sites could form cross-links between polymer chains, enhancing the rigidity and thermal stability of the material.

Functional Additive: Incorporation into a polymer matrix could introduce basicity, hydrophilicity, and sites for post-polymerization modification.

Use as a Ligand or Organocatalyst in Chemical Reactions

Chiral diamines and amino alcohols are privileged structures in the field of asymmetric catalysis, serving as effective ligands for transition metals or as purely organic catalysts. mdpi.com The structure of this compound contains stereocenters and multiple Lewis basic sites (two nitrogen atoms and one oxygen atom), which are key features for effective coordination to metal centers.

As a ligand, it could coordinate with transition metals like rhodium, palladium, or nickel to form catalysts for reactions such as hydrogenations, cycloisomerizations, and cross-coupling reactions. nih.govrsc.org The specific stereochemistry of the ligand would be crucial for inducing enantioselectivity in the products.

Furthermore, the compound itself has the potential to function as an organocatalyst. Bifunctional organocatalysts often contain both a Lewis base (like an amine) and a hydrogen-bond donor (like an alcohol or urea) within the same molecule. mdpi.com this compound possesses these features, making it a candidate for catalyzing reactions such as aldol (B89426) or Michael additions.

| Feature | Relevance to Catalysis |

| Chiral Centers | Potential for enantioselective catalysis |

| Amine Groups | Act as Lewis bases, coordinate to metals |

| Hydroxyl Group | Acts as a hydrogen-bond donor, coordinates to metals |

| Piperidine Scaffold | Provides a rigid backbone to orient functional groups |

Development of Chemical Probes and Research Tools for Biological Investigations

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. eubopen.org Piperidine derivatives are frequently found in molecules that interact with specific biological targets, such as sigma receptors, which are implicated in various neurological disorders. nih.gov For example, substituted 4-hydroxypiperidines have been investigated as potential fluorescent probes for these receptors. chemicalbook.com

The scaffold of this compound can serve as a starting point for the development of such research tools. By attaching a reporter group—such as a fluorophore, a biotin (B1667282) tag, or a photo-crosslinking moiety—to one of its functional groups, the molecule could be transformed into a chemical probe. Such a probe could be used to:

Identify and isolate protein binding partners.

Visualize the localization of a target protein within a cell.

Quantify the engagement of a drug with its target.

The development of new synthetic tools and methodologies is crucial for preparing such biologically active molecules and probes. worktribe.com The inherent biological relevance of the piperidine core, combined with the synthetic handles available on this compound, makes it an attractive platform for creating novel chemical probes to advance biological research. mdpi.comresearchgate.net

Future Directions and Emerging Research Challenges in 4 1 Aminopropan 2 Yl Piperidin 4 Ol Studies

Unexplored Synthetic Avenues and Green Chemistry Approaches

Unexplored Synthetic Strategies:

Asymmetric Catalysis: Developing enantioselective and diastereoselective methods is crucial for accessing specific stereoisomers of the target molecule. Strategies could involve chiral catalysts for key bond-forming reactions, such as asymmetric hydroamination or catalytic additions to piperidone precursors.

Multicomponent Reactions (MCRs): Designing novel MCRs could enable the construction of the complex piperidine (B6355638) core in a single step from simple starting materials, significantly improving atom economy and reducing waste. researchgate.net

Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety, and potential for scalability. Applying flow chemistry to critical steps in the synthesis could overcome challenges associated with hazardous intermediates or exothermic reactions.

Green Chemistry Approaches: The principles of green chemistry are paramount for developing sustainable synthetic processes. capes.gov.brnih.gov Key areas for improvement include the use of biodegradable solvents, catalytic rather than stoichiometric reagents, and minimizing energy consumption. nih.govfigshare.com An efficient green chemistry approach has been demonstrated for the synthesis of N-substituted piperidones, which are key precursors for compounds like the one . researchgate.netscribd.comcapes.gov.brnih.govfigshare.com This approach offers significant advantages over classical methods like the Dieckman condensation. scribd.com

| Approach | Traditional Method | Potential Green Alternative | Key Advantages |

|---|---|---|---|

| Solvent Use | Chlorinated solvents (e.g., CH2Cl2) | Water, ethanol, or supercritical CO2 | Reduced toxicity and environmental impact. nih.gov |

| Catalysis | Stoichiometric strong bases or acids | Biocatalysis (enzymes) or metal-organic frameworks (MOFs) | High selectivity, mild reaction conditions, reusability of catalysts. |

| Process Efficiency | Multi-step batch processing | One-pot multicomponent reactions or continuous flow synthesis | Increased yield, reduced waste, improved safety and scalability. researchgate.net |

Deeper Mechanistic Insights into Chemical Reactivity and Biological Interactions

A thorough understanding of the relationship between the three-dimensional structure of 4-(1-aminopropan-2-yl)piperidin-4-ol and its chemical and biological behavior is currently lacking. The presence of multiple functional groups (tertiary alcohol, primary amine, secondary amine) and two stereocenters suggests a complex conformational landscape and reactivity profile.

Chemical Reactivity: Future studies should investigate intramolecular interactions, such as hydrogen bonding between the hydroxyl and amino groups, which can significantly influence the molecule's conformation and reactivity. acs.org Computational methods, such as Density Functional Theory (DFT), can be employed to model these interactions and predict the most stable conformers. chemjournal.kz Quantum chemistry methods can further be used to calculate spatial, electronic, and energy characteristics to establish thermodynamic stability and identify reactive centers. chemjournal.kz

Biological Interactions: The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive compounds. beilstein-journals.org The specific substitution pattern of this compound suggests potential interactions with various biological targets, such as G-protein coupled receptors (GPCRs) or ion channels. tandfonline.com

Structure-Activity Relationship (SAR) Studies: Systematic modification of the molecule's structure and subsequent biological evaluation are needed to identify key pharmacophoric features.

Molecular Docking: In silico docking studies can predict the binding modes of the different stereoisomers with potential protein targets, guiding SAR studies and providing hypotheses for the mechanism of action. tandfonline.com

| Structural Feature | Research Question | Proposed Approach | Potential Insight |

|---|---|---|---|

| C4-Quaternary Center & Hydroxyl Group | How does the tertiary alcohol influence solubility and hydrogen bonding capacity? | Computational modeling and experimental pKa/logP determination. | Understanding of pharmacokinetic properties and potential for receptor interactions. |

| 1-Aminopropan-2-yl Side Chain | What is the role of the primary amine and the methyl group in biological recognition? | Synthesis of analogues with modified side chains for SAR studies. | Identification of key binding motifs for target engagement. ajchem-a.com |

| Stereochemistry (Diastereomers) | Do different stereoisomers exhibit distinct biological activities or metabolic profiles? | Chiral separation followed by stereospecific biological assays and docking studies. | Elucidation of the optimal 3D structure for biological activity and selectivity. researchgate.net |

Advancements in Analytical Characterization Techniques for Complex Systems

The unambiguous characterization of this compound, particularly the differentiation of its stereoisomers, requires sophisticated analytical techniques. As research moves towards its application in more complex biological or material systems, the need for advanced and sensitive analytical methods will intensify.

Structural Elucidation: While standard techniques like NMR and mass spectrometry are essential, more advanced methods are needed for complete structural confirmation.

2D NMR Spectroscopy: Techniques such as COSY, HMQC, and HMBC are critical for assigning the complex proton and carbon signals and confirming the connectivity of the molecular structure. researchgate.net

X-ray Crystallography: Obtaining a single crystal structure would provide definitive proof of the relative and absolute stereochemistry, as well as detailed information on bond lengths, angles, and intramolecular interactions in the solid state.

Chiral Chromatography: The development of robust chiral HPLC or SFC (Supercritical Fluid Chromatography) methods is essential for the analytical and preparative separation of the enantiomers and diastereomers.

Analysis in Complex Matrices: Detecting and quantifying the compound and its potential metabolites in biological fluids or environmental samples presents a significant challenge.

LC-MS/MS: Liquid Chromatography coupled with Tandem Mass Spectrometry offers the high sensitivity and selectivity required for trace-level analysis in complex matrices.

Inclusion Complexes: The use of complexing agents like cyclodextrins (e.g., HP-β-CD) and TPGS can enhance solubility and stability, which can be monitored by techniques such as PXRD, DSC, and FTIR to confirm complex formation and characterize the physicochemical properties. nih.gov

| Analytical Challenge | Advanced Technique | Specific Application for the Compound |

|---|---|---|

| Stereoisomer identification | Vibrational Circular Dichroism (VCD) | Determination of absolute configuration in solution, complementing solid-state X-ray data. |

| Trace quantification in bio-samples | High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements to identify the parent compound and its metabolites with high confidence. |

| Conformational analysis in solution | Nuclear Overhauser Effect (NOE) NMR | Mapping spatial proximities between protons to determine the predominant solution-phase conformation. |

Interdisciplinary Research Opportunities and Synergies in Chemical Sciences

The structural complexity and functional group array of this compound make it an ideal candidate for interdisciplinary research, bridging synthetic, medicinal, computational, and materials chemistry.

Medicinal Chemistry and Pharmacology: The compound can serve as a novel scaffold for fragment-based drug discovery programs. nih.gov Collaboration between synthetic chemists to create a library of derivatives and pharmacologists to screen them against various diseases (e.g., neurological disorders, cancer) could lead to the discovery of new therapeutic agents. nih.govajchem-a.com

Computational and Analytical Chemistry: A synergistic approach combining computational modeling to predict the properties (e.g., reactivity, spectral signatures, biological activity) of different isomers with advanced analytical techniques to validate these predictions would accelerate the research and development cycle.

Materials Science: The di-amine functionality of the molecule could be exploited for the synthesis of novel polymers or polyamides with unique structural properties. Furthermore, its ability to chelate metals could make it a valuable ligand in the development of new catalysts for asymmetric synthesis.

Chemical Biology: By attaching fluorescent tags or photoaffinity labels to the molecule, chemical biologists could create probes to study its interactions with biological systems, identify binding partners, and elucidate its mechanism of action at a cellular level.

Future breakthroughs in the study of this compound will depend on breaking down traditional research silos and fostering collaborations that span multiple scientific disciplines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.